molecular formula C7H12O5S B1261812 2-(2-Methylthioethyl)malic acid

2-(2-Methylthioethyl)malic acid

Cat. No.: B1261812
M. Wt: 208.23 g/mol
InChI Key: FZNWJRXTACKOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylthioethyl)malic acid, a malic acid derivative with the molecular formula C7H12O5S , is a key intermediate in specialized metabolic pathways within plants . Its primary research value lies in its role in the biosynthesis of glucosinolates , a class of natural compounds found in cruciferous vegetables that are of significant interest for their biological activities. This compound is also relevant in the broader context of 2-oxocarboxylic acid metabolism . In research settings, it is commonly used as a standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. Analytical methods have been established with specific multiple reaction monitoring (MRM) transitions (Q1: 207; Q3: 147) for its precise detection and quantification in complex biological samples . Researchers utilize this compound to elucidate biosynthetic pathways and study the enzymatic mechanisms involved in the production of secondary metabolites . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O5S

Molecular Weight

208.23 g/mol

IUPAC Name

2-hydroxy-2-(2-methylsulfanylethyl)butanedioic acid

InChI

InChI=1S/C7H12O5S/c1-13-3-2-7(12,6(10)11)4-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11)

InChI Key

FZNWJRXTACKOPU-UHFFFAOYSA-N

SMILES

CSCCC(CC(=O)O)(C(=O)O)O

Canonical SMILES

CSCCC(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Biochemical Pathways of 2 2 Methylthioethyl Malic Acid

Precursor Metabolism and Initial Biosynthetic Steps

The biosynthesis of 2-(2-methylthioethyl)malic acid is intricately linked to the metabolism of the amino acid methionine and is a key component of the broader pathway leading to the production of methionine-derived glucosinolates. researchgate.netnih.gov This process involves a series of enzymatic reactions that extend the carbon chain of methionine, with this compound serving as a crucial intermediate.

Methionine as a Fundamental Precursor

The journey towards this compound begins with the amino acid L-methionine. sigmaaldrich.com The entire carbon skeleton of methionine, with the exception of its carboxyl carbon, is incorporated as a single unit into the downstream products of this pathway. nih.gov The initial step involves the deamination of methionine to its corresponding 2-oxo acid, 4-methylthio-2-oxobutanoic acid. researchgate.netnih.gov This reaction is catalyzed by a branched-chain aminotransferase (BCAT). researchgate.netresearchgate.net In Arabidopsis thaliana, the enzyme BRANCHED-CHAIN AMINOTRANSFERASE4 (BCAT4) has been identified as playing a key role in this initial conversion, effectively linking primary amino acid metabolism with the secondary metabolism of glucosinolate biosynthesis. nih.govresearchgate.net

Omega-Methylthio-2-oxoalkanoic Acid Intermediates in Elongation Cycles

Following the initial deamination of methionine, the resulting ω-methylthio-2-oxoalkanoic acid, specifically 4-methylthio-2-oxobutanoic acid, enters a chain elongation cycle. nih.gov This cycle is responsible for the iterative addition of methylene (B1212753) groups to the side chain of the methionine derivative. researchgate.netsigmaaldrich.com The first committed step in this cycle is the condensation of 4-methylthio-2-oxobutanoic acid with acetyl-CoA to form 2-(2'-methylthioethyl)malate. sigmaaldrich.com This reaction is catalyzed by the enzyme methylthioalkylmalate synthase (MAMS). sigmaaldrich.comnih.gov This synthase is part of a larger family of enzymes that condense acyl-CoAs with 2-oxo acids. sigmaaldrich.com

Central Role in Methionine-Derived Glucosinolate Biosynthesis

This compound is a pivotal intermediate in the biosynthesis of methionine-derived glucosinolates, a diverse class of nitrogen- and sulfur-containing secondary metabolites found in plants of the order Brassicales. nih.govnih.gov These compounds are known for their roles in plant defense and as flavor precursors. nih.gov

Elucidation of the Iterative Chain-Elongation Cycle

The formation of various glucosinolates from methionine relies on an iterative chain-elongation cycle that can add up to nine methylene groups to the methionine side chain. nih.gov This cycle consists of three core steps:

Condensation: An ω-methylthio-2-oxoalkanoic acid condenses with acetyl-CoA. researchgate.net In the first round of elongation, this is the reaction that forms this compound. sigmaaldrich.com

Isomerization: The resulting 2-(ω-methylthioalkyl)malate undergoes isomerization. researchgate.netnih.gov

Oxidative Decarboxylation: The isomerized product is then oxidatively decarboxylated, yielding a new 2-oxo acid that is one methylene group longer than the starting substrate. nih.govresearchgate.net

This newly formed, elongated 2-oxo acid can then either undergo transamination to form a chain-elongated amino acid, which proceeds to the core glucosinolate biosynthesis pathway, or it can re-enter the elongation cycle for further extension. nih.govnih.gov

Comparative Analysis with Leucine (B10760876) Biosynthesis Pathways

The chain elongation pathway in glucosinolate biosynthesis shows remarkable parallels to the biosynthesis of the branched-chain amino acid leucine. researchgate.netresearchgate.net The leucine biosynthesis pathway also involves a three-step process to add a methylene group to its precursor, α-ketoisovalerate. nih.gov This process includes condensation with acetyl-CoA, isomerization, and oxidative decarboxylation, catalyzed by enzymes homologous to those in the glucosinolate pathway. researchgate.net For instance, the methylthioalkylmalate synthase (MAMS) in glucosinolate biosynthesis is evolutionarily related to the α-isopropylmalate synthase (IPMS) that catalyzes the initial condensation step in leucine biosynthesis. sigmaaldrich.comnih.gov This evolutionary relationship highlights how plants have adapted enzymes from primary metabolism to create the diverse array of compounds seen in specialized metabolism. nih.gov

Enzymatic Conversions and Intermediate Transformations

The transformation of this compound is a critical juncture in the glucosinolate biosynthetic pathway. Following its formation via the MAMS-catalyzed condensation of 4-methylthio-2-oxobutanoic acid and acetyl-CoA, it undergoes a series of enzymatic conversions. sigmaaldrich.comnih.gov

The subsequent steps in the chain elongation cycle involve an isomerization reaction catalyzed by an isopropylmalate isomerase (IPMI) and an oxidative decarboxylation step mediated by an isopropylmalate dehydrogenase (IPMDH). researchgate.netnih.gov These enzymatic actions result in the formation of a chain-elongated 2-oxo acid, which can then be further metabolized. nih.gov The elongated 2-oxo acid can be transaminated by a branched-chain aminotransferase, such as BCAT3 in Arabidopsis, to form the corresponding chain-elongated amino acid, which then serves as the direct precursor for the core glucosinolate structure. nih.gov

Mechanism of Methylthioalkylmalate Synthase (MAMS) Activity

The initial committed step in the side chain elongation of methionine for aliphatic glucosinolate biosynthesis is catalyzed by Methylthioalkylmalate Synthase (MAMS). nih.govnih.gov This enzyme facilitates an aldol (B89426) condensation reaction between a 2-oxo acid derived from methionine, such as 4-methylthio-2-oxobutanoic acid, and acetyl-CoA. exlibrisgroup.comnih.gov The product of this reaction is the 2-malate derivative, this compound. exlibrisgroup.comnih.gov MAMS is believed to have evolved from isopropylmalate synthase (IPMS), an enzyme involved in leucine biosynthesis. nih.gov

The proposed mechanism for the MAMS-catalyzed reaction involves several key steps:

Activation of Acetyl-CoA: The reaction begins with the activation of the acetate (B1210297) group from acetyl-CoA. nih.gov

Nucleophilic Attack: This activation allows for a nucleophilic attack on the C2 carbonyl group of the 2-oxo acid substrate. nih.gov

Formation of a Tetrahedral Intermediate: The activation of a water molecule leads to the formation of a transient tetrahedral intermediate. nih.gov

Product Release: Finally, Coenzyme A (CoA) and the product, this compound, are released. nih.gov

Initial velocity studies of MAMS from Brassica juncea (Indian mustard) suggest an ordered bi-bi kinetic mechanism, where the 2-oxo acid substrate binds first, followed by acetyl-CoA. exlibrisgroup.com The diversity of aliphatic glucosinolates is partly determined by the substrate specificity of MAMS, which can catalyze multiple rounds of elongation, leading to products with varying side chain lengths. nih.gov

Enzyme Substrates Product Kinetic Mechanism
Methylthioalkylmalate Synthase (MAMS)4-methylthio-2-oxobutanoic acid, Acetyl-CoAThis compound, CoAOrdered Bi Bi exlibrisgroup.com

Functions of Isopropylmalate Isomerase (IPMI) Homologs in Isomerization

Following its synthesis, this compound undergoes isomerization to its 3-malate derivative, 3-(2-Methylthioethyl)malic acid. nih.gov This stereospecific isomerization is catalyzed by homologs of Isopropylmalate Isomerase (IPMI), an enzyme also found in the leucine biosynthesis pathway. nih.govoup.com

In the model plant Arabidopsis thaliana, functional IPMI enzymes are heterodimers, composed of a large subunit and a small subunit. nih.govnih.gov

Large Subunit (AtLeuC): A single gene encodes the large subunit, which is essential for both leucine and glucosinolate biosynthesis. nih.govoup.com

Small Subunits (AtLeuD): The genome of Arabidopsis contains three genes for the small subunits. AtLeuD1 and AtLeuD2 have been shown to be functionally redundant and are primarily involved in the biosynthesis of aliphatic glucosinolates. nih.govoup.com In contrast, AtLeuD3 appears to be specialized for leucine biosynthesis. nih.govoup.com

These IPMI enzymes are located in the stroma of chloroplasts. nih.govoup.com The isomerization reaction is a critical step that prepares the intermediate for the subsequent oxidative decarboxylation.

Enzyme Complex Subunits in Arabidopsis thaliana Function in Glucosinolate Biosynthesis
Isopropylmalate Isomerase (IPMI)Large Subunit: AtLeuC nih.govoup.comEssential for isomerization nih.govoup.com
Small Subunits: AtLeuD1, AtLeuD2 nih.govoup.comFunctionally redundant in glucosinolate pathway nih.govoup.com

Oxidative Decarboxylation by 3-(2'-Methylthio)ethylmalate Dehydrogenase

The final step in this elongation cycle is the oxidative decarboxylation of the 3-malate derivative. nih.gov This reaction is catalyzed by an enzyme homologous to 3-isopropylmalate dehydrogenase (IPMDH) from the leucine pathway, and in the context of glucosinolate biosynthesis, it is referred to as 3-(2'-Methylthio)ethylmalate Dehydrogenase. nih.govnih.gov The product of this reaction is an elongated 2-oxo acid, which can then either undergo another round of chain elongation or be transaminated to enter the core glucosinolate synthesis pathway. nih.gov

In Arabidopsis thaliana, there are three isoforms of IPMDH. Studies have shown a functional specialization among them:

AtIPMDH1: This isoform is the primary enzyme responsible for the oxidative decarboxylation step in the chain elongation pathway of aliphatic glucosinolate biosynthesis. nih.gov

AtIPMDH2 and AtIPMDH3: These isoforms are predominantly involved in leucine biosynthesis. nih.gov

This functional divergence highlights the evolutionary adaptation of enzymes from primary metabolism to fulfill roles in specialized metabolic pathways. nih.gov

Enzyme Substrate Product Reaction Type
3-(2'-Methylthio)ethylmalate Dehydrogenase (IPMDH homolog)3-(2-Methylthioethyl)malic acidElongated 2-oxo acid, CO₂Oxidative Decarboxylation nih.govnih.gov

Genetic and Molecular Regulation of 2 2 Methylthioethyl Malic Acid Biosynthesis

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

The central enzyme in the biosynthesis of 2-(2-methylthioethyl)malic acid is Methylthioalkylmalate Synthase (MAMS). This enzyme catalyzes the condensation reaction that elongates the side chain of methionine, a committed step for the production of a variety of aliphatic glucosinolates. nih.gov The genes encoding MAMS are believed to have evolved from Isopropylmalate Synthase (IPMS) genes, which are involved in leucine (B10760876) biosynthesis. oup.comfrontiersin.org

The MAM gene family is a key determinant of glucosinolate diversity within the Brassicales order. nih.govnih.gov In the model plant Arabidopsis thaliana, the MAM genes are located in a cluster on chromosome 5 and include MAM1 and MAM3. oup.com Another gene, MAM2, is found in some Arabidopsis ecotypes but is absent in the commonly studied Columbia-0 ecotype due to a gene deletion. oup.com These genes share approximately 60% amino acid identity with the IPMS enzymes from which they evolved. oup.com

Phylogenetic analyses of MAM genes from various Brassicaceae species, including Brassica species like B. rapa, B. nigra, and B. oleracea, reveal distinct evolutionary lineages. nih.govfrontiersin.org These analyses have separated the MAM genes into two main groups or clades based on their sequence and function. nih.gov For instance, in Brassica species, MAM genes group into distinct orthologous clades that are more closely related to ArabidopsisMAM1 and MAM2 than to MAM3. nih.gov This clustering suggests a divergence in function that occurred before the speciation events within the Brassicaceae family.

A proposed model for the evolution of MAM genes suggests two independent lineage-specific evolutionary paths after diverging from a common ancestor. frontiersin.org

Lineage I (e.g., Arabidopsis, Capsella rubella): This lineage evolved tandem gene arrangements responsible for producing glucosinolates with varying carbon chain lengths. frontiersin.org

Lineage II (e.g., Brassica species): This lineage primarily encodes enzymes for the biosynthesis of short-chain aliphatic glucosinolates. frontiersin.org

This diversification is a result of frequent tandem duplications and positive selection, driving the evolution of new functions. frontiersin.orgfao.org

Table 1: Key MAMS Genes in Arabidopsis and Brassica Species

GeneSpeciesGenomic Location / NotePrimary Function/ProductReference
MAM1Arabidopsis thalianaChromosome 5 (At5g2310)Biosynthesis of 4-carbon side-chain glucosinolates oup.com
MAM2Arabidopsis thalianaNot present in Col-0 ecotype (deletion event)Biosynthesis of 3-carbon side-chain glucosinolates oup.com
MAM3Arabidopsis thalianaChromosome 5 (At5g23020)Biosynthesis of long-chain aliphatic glucosinolates oup.com
BrMAM1, BrMAM2Brassica rapa (A genome)Orthologs to Arabidopsis MAM genesShort-chain aliphatic glucosinolates nih.gov
BnMAM1, BnMAM2Brassica nigra (B genome)Orthologs to Arabidopsis MAM genesShort-chain aliphatic glucosinolates nih.gov
BoMAM1, BoMAM2Brassica oleracea (C genome)Orthologs to Arabidopsis MAM genesShort-chain aliphatic glucosinolates nih.gov

The evolution of the glucosinolate biosynthetic pathway is a classic example of how gene duplication leads to metabolic diversity. nih.gov The MAM locus, in particular, has been shaped by whole-genome duplications, tandem duplications, and gene transposition events. nih.govnih.gov These duplications provide the raw genetic material for neofunctionalization (where a duplicated gene acquires a new function) and subfunctionalization (where duplicated genes partition the ancestral function). nih.govdoaj.org

Following duplication from an ancestral IPMS gene, the MAM genes underwent accelerated evolution, allowing them to utilize different substrates and produce a wider array of glucosinolate precursors. oup.comnih.gov For example, the functional divergence between MAM1, which primarily contributes to the production of 4-carbon chain glucosinolates, and MAM2, which produces 3-carbon chain glucosinolates in certain Arabidopsis ecotypes, is a direct result of this process. frontiersin.org The evolution from a primary metabolic gene (IPMS) to a family of specialized metabolic genes (MAMs) highlights how plants can adapt their chemical defenses. nih.gov This evolutionary trajectory involved not only changes in substrate specificity but also alterations in regulatory sequences, leading to different expression patterns and responses to environmental stimuli. nih.govdoaj.org

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The biosynthesis of glucosinolates, including the initial step catalyzed by MAMS, is under tight transcriptional control. This regulation allows the plant to manage the metabolic cost of producing these defense compounds, activating their synthesis when needed, for example, in response to herbivory or pathogen attack. nih.govresearchgate.net

The primary regulators are a network of transcription factors (TFs), primarily from the MYB and basic helix-loop-helix (bHLH) families. nih.govresearchgate.netfrontiersin.org

MYB Transcription Factors : Specific R2R3-MYB TFs are known to be master regulators of aliphatic glucosinolate biosynthesis. In Arabidopsis, MYB28, MYB29, and MYB76 are crucial for activating the expression of genes in this pathway, including MAM genes. researchgate.net

bHLH Transcription Factors : These proteins often act in concert with MYB factors to regulate target gene expression.

Hormonal Regulation : The plant hormone jasmonate is a key signaling molecule that induces the expression of these regulatory MYB factors, thereby upregulating glucosinolate biosynthesis in response to tissue damage. nih.govfrontiersin.org

Recent research has also uncovered connections between glucosinolate regulation and other signaling pathways. For example, the CONSTITUTIVE PHOTOMORPHOGENIC 1/SUPPRESSOR OF PHYTOCHROME A-105 (COP1/SPA) complex, a key repressor of light signaling, has been identified as a crucial component in regulating glucosinolate accumulation. frontiersin.orgnih.gov This indicates an integration of environmental light cues with defense metabolite production. While transcriptional control is well-documented, the role of post-transcriptional mechanisms, such as regulation by microRNAs or alternative splicing of MAM transcripts, is an area of ongoing investigation.

Metabolic Flux Control and Pathway Integration within Cellular Systems

The pathway for malic acid biosynthesis is an intrinsic part of the TCA (tricarboxylic acid) cycle. frontiersin.org Engineering efforts in microorganisms to increase malic acid production often focus on enhancing metabolic flux by overexpressing key enzymes like pyruvate (B1213749) carboxylase or redirecting pyruvate away from competing pathways. frontiersin.orgnih.govnih.gov For example, disrupting mitochondrial pyruvate carriers can channel more pyruvate towards cytosolic malate (B86768) synthesis. nih.gov

The biosynthesis of this compound occurs within a complex cellular network. The precursors originate from amino acid metabolism, and the process requires energy in the form of ATP and reducing equivalents. frontiersin.orgnih.gov The enzymes and intermediates are localized in specific cellular compartments, such as the cytoplasm and peroxisomes, which play a role in fatty acid breakdown and the metabolism of reactive oxygen species. wikipedia.org This compartmentalization requires transport of intermediates across membranes and is another layer of metabolic control. The integration of the glucosinolate pathway with primary metabolism ensures that the allocation of resources to defense does not unnecessarily compromise growth and development. nih.gov

Occurrence, Distribution, and Biological Significance of 2 2 Methylthioethyl Malic Acid

Natural Occurrence in Organisms and Tissues

Presence and Localization in Model Plant Systems, notably Arabidopsis thaliana

2-(2-Methylthioethyl)malic acid is a naturally occurring compound within the metabolic machinery of Arabidopsis thaliana and other members of the Brassicaceae family. It serves as a key intermediate in the biosynthesis of aliphatic glucosinolates, a class of secondary metabolites vital for plant defense. The synthesis of these compounds, including the formation of this compound, is understood to be localized within specific tissues.

Research into the localization of glucosinolate biosynthetic enzymes in Arabidopsis thaliana has revealed that key steps of the pathway are situated in the vascular tissues. This suggests that the production of this compound likely occurs in these areas as well, positioning it strategically for transport and subsequent conversion into defense compounds. While direct visualization of the compound's subcellular localization is challenging, the location of the enzymes responsible for its synthesis, such as methylthioalkylmalate synthase (MAM), points towards a chloroplastic localization for the initial steps of the pathway.

Identification in Other Biological Matrices Relevant to Specialized Metabolism

Beyond the well-studied model organism Arabidopsis thaliana, evidence of this compound and its derivatives has been found in the metabolomes of other Brassicaceae species. For instance, metabolomic profiling of different organs of Brassica juncea (Indian mustard) has revealed the presence of various metabolites, including those related to glucosinolate biosynthesis. nih.gov Such studies underscore the broader relevance of this compound in the specialized metabolism of this plant family, which is renowned for its production of sulfur-containing defense compounds. nih.govnih.gov The presence of this intermediate is a key indicator of an active glucosinolate biosynthetic pathway in these plants.

Physiological Roles and Metabolic Networks

Contribution to Plant Defense Mechanisms and Secondary Metabolism

The primary physiological role of this compound is its function as a precursor in the biosynthesis of methionine-derived aliphatic glucosinolates. These compounds are a cornerstone of the plant's defense system against herbivores and pathogens. When plant tissue is damaged, glucosinolates are hydrolyzed by the enzyme myrosinase, leading to the formation of biologically active compounds such as isothiocyanates, which are toxic or deterrent to a wide range of aggressors.

The biosynthesis of these defense compounds involves a chain elongation process of the amino acid methionine, where this compound is a critical intermediate. Studies on Arabidopsis thaliana have shown that the upregulation of the glucosinolate metabolic pathway, and by extension the synthesis of its precursors like this compound, is a key response to various stresses. For example, exposure to drought stress and elevated carbon dioxide levels has been shown to induce the expression of genes involved in aliphatic glucosinolate biosynthesis, leading to an accumulation of these protective compounds. nih.gov This highlights the integral role of this compound in enabling plants to adapt and defend themselves against environmental challenges. nih.govmdpi.comresearchgate.netdntb.gov.uanih.gov

Interactions with Other Sulfur-Containing Metabolites

The metabolism of this compound is intrinsically linked to the broader network of sulfur-containing metabolites within the plant. Its synthesis is the initial step in the commitment of methionine, a primary sulfur-containing amino acid, towards the production of aliphatic glucosinolates. This pathway represents a significant flux of organic sulfur in Brassicaceae.

The formation of this compound is catalyzed by methylthioalkylmalate synthase (MAM), which condenses a derivative of methionine with acetyl-CoA. This positions the compound at a crucial metabolic crossroads, diverting sulfur from primary metabolism (e.g., protein synthesis) to specialized secondary metabolism for defense. The regulation of this step is therefore critical for balancing the plant's needs for growth and defense. The intricate interplay between the biosynthesis of this compound and the availability of its precursor, methionine, as well as its subsequent conversion into a variety of chain-elongated glucosinolates, demonstrates a highly coordinated metabolic network for the allocation of sulfur resources.

Comparative Metabolomic Analyses Involving Malate (B86768) Derivatives

Comparative metabolomic studies provide valuable insights into the diversity and evolution of metabolic pathways. Within this context, the analysis of malate and its derivatives, including this compound, across different plant species or under varying conditions can reveal important functional relationships.

Metabolomic profiling of various Brassica species has demonstrated significant variation in the accumulation of different glucosinolates and their precursors, reflecting the diversity of their defensive chemical arsenals. nih.gov These studies often identify a range of organic acids, including malic acid and its derivatives, which can fluctuate in response to genetic and environmental factors. For instance, in a comparative metabolome analysis of different Brassica juncea varieties, malic acid was identified as a significant variant metabolite between the two varieties in the leaves. nih.gov

While direct comparative analyses focusing specifically on the relative abundance of this compound versus other malate derivatives are not extensively documented, the existing metabolomic data strongly support the specialized role of this particular malate conjugate in the glucosinolate-producing Brassicaceae family. Broader metabolomic studies that include the profiling of organic acids often highlight the central role of malate in primary metabolism, such as the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov The existence of a specialized derivative like this compound underscores the evolutionary adaptation of central metabolic pathways to generate novel compounds for specific ecological functions, such as defense.

Advanced Analytical Methodologies for 2 2 Methylthioethyl Malic Acid Research

Chromatographic Separation Techniques for Characterization

Chromatographic methods are fundamental to isolating and identifying 2-(2-Methylthioethyl)malic acid from the myriad of other metabolites present in biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the comprehensive analysis of volatile and semi-volatile metabolites, including derivatives of this compound. In a typical GC-MS workflow for metabolite profiling, biological extracts are first subjected to a derivatization process, often silylation, to increase the volatility and thermal stability of the analytes. This step is crucial for compounds like organic acids, which are not readily volatile.

Following derivatization, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of compounds is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its initial identification.

As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which fragments the molecules in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. By comparing the obtained mass spectra and retention times to those of known standards or spectral libraries, researchers can confidently identify and quantify the presence of this compound and other metabolites in the sample.

For highly sensitive and specific quantification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds in their native state, thus avoiding the need for derivatization.

In an LC-MS/MS setup, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of column chemistry, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), is critical for retaining and separating the polar this compound from other components in the biological matrix.

The eluent from the LC column is then introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. In the tandem mass spectrometer (MS/MS), a specific precursor ion corresponding to this compound is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations.

Ion chromatography techniques, including ion exclusion chromatography (IEC) and ion exchange chromatography (IEX), offer alternative separation mechanisms for organic acids like this compound.

Ion exclusion chromatography is particularly effective for separating neutral and weakly acidic compounds from a complex mixture of charged species. The separation is based on the principle of Donnan exclusion, where ionic compounds are repelled by the charged functional groups of the stationary phase and elute quickly, while neutral and weakly ionized acids can penetrate the pores of the stationary phase and are retained longer. This allows for the effective separation of organic acids from inorganic salts and other charged molecules.

Ion exchange chromatography, on the other hand, separates molecules based on their net charge. Anion exchange chromatography is commonly used for the analysis of organic acids. In this technique, the stationary phase contains positively charged functional groups that bind the negatively charged carboxylate groups of the organic acids. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase, which disrupts the electrostatic interactions and releases the bound analytes. The order of elution depends on the strength of the interaction between the analyte and the stationary phase.

Spectrophotometric and Enzymatic Assay Development for Detection and Quantification

While chromatographic techniques provide detailed information, spectrophotometric and enzymatic assays can offer simpler, more rapid, and often high-throughput methods for the detection and quantification of specific compounds. The development of such assays for this compound would likely rely on the specific enzymatic reactions in which it participates.

For instance, if an enzyme specifically utilizes this compound as a substrate and this reaction leads to a change in the absorbance of light at a particular wavelength (e.g., due to the production or consumption of NADH or NADPH), this can be harnessed for a spectrophotometric assay. The rate of change in absorbance would be directly proportional to the concentration of this compound in the sample.

Alternatively, an enzymatic assay could be designed where the product of the enzymatic conversion of this compound is coupled to a secondary reaction that produces a colored or fluorescent product. The intensity of the color or fluorescence would then be measured to determine the initial concentration of the target analyte. The specificity of the enzyme is paramount to the accuracy of such assays.

Optimization of Sample Preparation and Extraction Protocols for Complex Biological Matrices

The accuracy and reliability of any analytical method heavily depend on the quality of the sample preparation and extraction. For the analysis of this compound from complex biological matrices such as cell cultures, tissues, or biofluids, optimization of these initial steps is critical.

The primary goal of sample preparation is to extract the target analyte from the matrix while removing interfering substances such as proteins, lipids, and salts, which can suppress ionization in mass spectrometry or interfere with chromatographic separation. A common approach for extracting polar metabolites like organic acids is a liquid-liquid extraction using a polar solvent system, such as a mixture of methanol, chloroform, and water. This partitions the metabolites into the polar aqueous phase, while lipids are sequestered in the non-polar organic phase.

Solid-phase extraction (SPE) is another widely used technique for sample cleanup and concentration. SPE cartridges with different sorbent materials (e.g., reversed-phase, ion exchange) can be selected to selectively retain and then elute this compound, effectively removing interfering compounds. The choice of solvents for loading, washing, and eluting the sample from the SPE cartridge must be carefully optimized to maximize the recovery of the analyte and the removal of contaminants.

Further optimization may involve steps like protein precipitation using cold organic solvents (e.g., acetonitrile (B52724) or methanol) or ultrafiltration to remove high-molecular-weight compounds. The efficiency of each step is typically assessed by spiking a known amount of a stable isotope-labeled internal standard of this compound into the sample before extraction and tracking its recovery throughout the process.

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling studies are indispensable for elucidating metabolic pathways and quantifying the flow of metabolites, or metabolic flux, through these pathways. In the context of this compound research, stable isotopes such as ¹³C or ¹⁵N can be used to trace the metabolic fate of precursors of this compound.

For example, by feeding cells a ¹³C-labeled precursor, such as ¹³C-methionine, researchers can track the incorporation of the heavy isotope into this compound and other downstream metabolites. By analyzing the mass isotopomer distribution of these compounds using mass spectrometry, it is possible to determine the relative and absolute rates of the enzymatic reactions involved in the pathway.

Metabolic flux analysis (MFA) combines these experimental data with a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes. This powerful systems biology approach can provide a quantitative understanding of how metabolic pathways are regulated under different genetic or environmental conditions. For instance, MFA could be used to investigate how the flux through the methionine salvage pathway, and consequently the production of this compound, is altered in response to various stimuli or in different mutant strains. This provides invaluable insights into the physiological role of this compound and its associated metabolic network.

Synthetic Approaches and Studies of 2 2 Methylthioethyl Malic Acid Analogues

Chemoenzymatic and Chemical Synthesis Strategies for Research Materials

The synthesis of 2-substituted malic acids like 2-(2-methylthioethyl)malic acid can be approached through various chemical and chemoenzymatic routes. While specific literature on the direct synthesis of this compound is not extensively detailed, general strategies for producing malic acid and its derivatives provide a foundational understanding.

Chemical synthesis of malic acid often starts from maleic or fumaric acid. For instance, malic acid can be produced from aqueous solutions of maleic acid, which are byproducts of the catalytic vapor phase oxidation of organic compounds. google.com This process involves the isomerization of maleic acid to fumaric acid and the subsequent hydration at elevated temperatures and pressures to yield malic acid. google.comgoogle.com Purification of the crude malic acid solution can be achieved through liquid-liquid extraction to remove unreacted maleic and fumaric acids. google.com

Chemoenzymatic strategies offer high stereoselectivity, which is crucial for producing optically active molecules. A notable example is the asymmetric synthesis of optically active malic acid esters through the chiral reduction of 2-oxosuccinic acid esters using fermenting baker's yeast (Saccharomyces cerevisiae). core.ac.uk This biocatalytic reduction yields (S)-(-)-malic acid esters with high enantiomeric excess (85-100% ee). core.ac.uk The success of this method depends on the ester moiety of the substrate. core.ac.uk Such enzymatic approaches could potentially be adapted for the synthesis of chiral 2-substituted malic acids. nih.gov L-Malic acid is a readily available and inexpensive natural chiron that serves as a versatile C4 building block in the enantioselective synthesis of various natural products. magtech.com.cn

Structural Modifications and Derivatization for Functional Studies

To investigate the properties and potential functions of this compound, researchers synthesize various analogues and derivatives. These modifications can target the sulfur atom or the carboxylic acid groups.

A key structural modification involves the oxidation of the thioether group. An example of this is the synthesis of poly(2-(methylsulfinyl)ethyl methacrylate), a polymer with sulfoxide (B87167) side chains designed to mimic the cryoprotective properties of dimethyl sulfoxide (DMSO). This polymer is synthesized by the controlled oxidation of its precursor, poly(2-(methylthio)ethyl methacrylate). The precursor itself is typically synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of the 2-(methylthio)ethyl methacrylate (B99206) monomer. The subsequent oxidation to the polysulfoxide is a critical step that must be precise to avoid overoxidation to the sulfone, which can increase cytotoxicity. nih.gov

The carboxylic acid groups of this compound can be readily converted into esters and salts. The dianion, 2-(2-methylthioethyl)malate(2-), is the conjugate base formed by the deprotonation of both carboxyl groups of the parent acid. nih.govebi.ac.uk This dicarboxylate anion is the major species at a physiological pH of 7.3. ebi.ac.uk

The synthesis of ester derivatives is a common strategy in the study of malic acid-based polymers. For example, poly(β-benzyl malate) can be synthesized by the ring-opening polymerization of benzyl (B1604629) β-malolactonate. nih.govmdpi.com This approach allows for the creation of well-defined polymers and block copolymers that can be further functionalized. For instance, these polymers can have their end-groups modified with peptides to create biocompatible nanoparticles for targeted applications. nih.govmdpi.com

Stereochemical Analysis and Chiral Synthesis Considerations

Since this compound possesses a chiral center at the C2 position, the separation and synthesis of pure enantiomers are of significant interest.

The most common method for separating enantiomers from a racemic mixture is chiral resolution. wikipedia.org This process typically involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts. libretexts.org These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomers. wikipedia.org Commonly used chiral resolving agents for acids include bases like brucine, while chiral acids like (+)-tartaric acid and (-)-malic acid are used to resolve racemic bases. wikipedia.orglibretexts.org

Asymmetric synthesis is an alternative approach that aims to directly produce a single enantiomer, thus avoiding the loss of 50% of the material inherent in resolution. wikipedia.org As discussed previously, chemoenzymatic methods, such as the use of baker's yeast for the reduction of 2-oxosuccinates, are powerful tools for asymmetric synthesis, yielding optically pure (S)-(-)-malic acid esters. core.ac.uk The principles of these established methods for malic acid could be applied to develop stereoselective syntheses or resolution protocols for this compound. magtech.com.cn

Future Research Directions and Potential Applications in Bioscience

Integrated Multi-Omics Studies for Comprehensive Pathway Elucidation

To fully understand the role of 2-(2-methylthioethyl)malic acid in plant biology, future research will benefit from integrated multi-omics approaches. These studies combine genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the glucosinolate biosynthetic pathway. researchgate.netnih.gov By analyzing these different layers of biological information together, researchers can identify the genes, proteins, and metabolites involved and how they interact. mdpi.comresearchgate.net This approach has been successfully used to study complex diseases in humans and can be applied to understand plant metabolic pathways. nih.govnih.govresearchgate.net

A key aspect of this research will be to map the correlations between different "omics" layers. mdpi.com For example, by correlating gene expression data (transcriptomics) with protein abundance (proteomics) and metabolite levels (metabolomics), scientists can identify key regulatory points in the glucosinolate pathway. mdpi.com This can help to uncover previously unknown relationships between different molecules and pathways. mdpi.com

Advanced data analysis techniques, including machine learning and network-based analyses, will be crucial for integrating these large and complex datasets. mdpi.comresearchgate.net These methods can help to identify patterns and build predictive models of how the glucosinolate pathway is regulated. researchgate.net Ultimately, a systems biology approach, which considers the interactions of all components of the system, will be necessary to fully elucidate the complex network of reactions involved in the biosynthesis of this compound and other glucosinolates. nih.govconantlab.org

Metabolic Engineering for Enhanced Biosynthesis or Novel Product Development

Metabolic engineering offers promising avenues for manipulating the biosynthesis of this compound and other glucosinolates to enhance their production or create novel compounds. researchgate.netnih.govaiche.org This involves modifying the genetic and regulatory processes within an organism to increase the output of desired substances. nih.gov

One key strategy is the modulation of glucosinolate biosynthesis by targeting the genes and enzymes involved in the pathway. researchgate.netnih.gov This could involve overexpressing key enzymes or transcription factors that regulate the pathway to increase the production of specific glucosinolates. researchgate.net For instance, MYB transcription factors are known to play a significant role in regulating glucosinolate biosynthesis. frontiersin.org By manipulating these transcription factors, it may be possible to enhance the production of beneficial glucosinolates. researchgate.netfrontiersin.org

Another approach is to redirect metabolic flux towards the glucosinolate pathway. researchgate.netnih.gov This could be achieved by blocking competing metabolic pathways or by increasing the supply of precursor molecules, such as amino acids. nih.gov For example, since this compound is derived from methionine, increasing the availability of this amino acid could lead to higher yields. nih.gov

Furthermore, microbial hosts like Escherichia coli and Saccharomyces cerevisiae can be engineered to produce glucosinolates and their derivatives. maxapress.comfigshare.com These microorganisms offer advantages for large-scale production due to their rapid growth and well-established genetic tools. maxapress.com By introducing the necessary biosynthetic genes from plants into these microbes, it may be possible to create "cell factories" for the production of specific glucosinolates. nih.govnih.govbiosynsis.com

A deeper understanding of the entire metabolic network is crucial for successful metabolic engineering. nih.gov By identifying rate-limiting steps and potential bottlenecks in the pathway, researchers can develop more effective strategies to enhance the production of desired compounds. nih.gov

Investigation of Unexplored Biological Roles and Biotechnological Potential

While the role of glucosinolates as defense compounds in plants is well-established, the specific biological functions of their precursors, like this compound, remain largely unexplored. nih.govresearchgate.net Future research should focus on uncovering the potential roles of these intermediate compounds in plant physiology and their interactions with other organisms.

The biological activity of glucosinolates is primarily attributed to their breakdown products, which are formed upon tissue damage. nih.govnih.govnih.gov These products, such as isothiocyanates, have been shown to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. nih.govmaxapress.com It is possible that the precursors themselves, or other currently unknown breakdown products, may also possess unique biological activities.

Investigating the metabolic fate of this compound within the plant and in organisms that consume the plant is crucial. researchgate.net This could reveal novel bioactive compounds with potential applications in medicine and agriculture. For example, some glucosinolate breakdown products are known to influence soil microbial communities, which could have implications for sustainable agriculture. nih.gov

The diverse structures of glucosinolates suggest a wide range of potential functions. nih.gov By exploring the biological activities of less-studied glucosinolates and their precursors, it may be possible to identify novel compounds with valuable biotechnological applications. This includes the development of new pharmaceuticals, food additives, and crop protection agents. nih.govmaxapress.com

Computational Modeling and Systems Biology Approaches for Predictive Insights

Computational modeling and systems biology offer powerful tools to gain predictive insights into the complex metabolic network of glucosinolate biosynthesis, including the role of this compound. nih.govconantlab.org These approaches integrate experimental data with mathematical models to simulate and predict the behavior of biological systems. nih.gov

Flux balance analysis, for example, can be used to estimate the flow of metabolites through the different reactions in the glucosinolate pathway. conantlab.org This can help to identify the metabolic costs of producing these compounds and predict how changes in one part of the network will affect the rest of the system. nih.govconantlab.org Such models have shown that the production of glucosinolates can have a significant impact on a plant's energy budget. conantlab.org

By creating a comprehensive mathematical model of glucosinolate metabolism, researchers can simulate the effects of genetic modifications or environmental changes on the production of specific glucosinolates. nih.gov This can help to guide metabolic engineering efforts by predicting which interventions are most likely to be successful. nih.govconantlab.org

Integrating multi-omics data into these models can further enhance their predictive power. nih.govnih.gov By combining information on gene expression, protein levels, and metabolite concentrations, it is possible to create more accurate and detailed models of the glucosinolate biosynthetic pathway. mdpi.comresearchgate.net These models can then be used to generate hypotheses that can be tested experimentally, leading to a deeper understanding of how this important class of plant secondary metabolites is produced and regulated.

Q & A

Basic: What analytical methods are recommended for quantifying 2-(2-Methylthioethyl)malic acid in biological or environmental samples?

Answer:
Quantification can be achieved via:

  • Nuclear Magnetic Resonance (NMR): Use deuterated solvents (e.g., D₂O) and internal standards (e.g., TMS). Key parameters include pulse width (30–90°), relaxation delay (>5×T₁), and acquisition time (2–4 sec). Monitor pH effects on chemical shifts (e.g., carboxyl groups shift upfield at lower pH) .
  • High-Performance Liquid Chromatography (HPLC): Optimize mobile phase (e.g., 0.1% phosphoric acid/acetonitrile gradient) and column (C18 reverse-phase). Calibrate with certified reference standards.
  • Titration: Employ acid-base titration with NaOH (0.1 M) and phenolphthalein indicator, accounting for dicarboxylic acid dissociation (pKa₁ ≈ 3.4, pKa₂ ≈ 5.2) .

Table 1: Example NMR Parameters for Malic Acid Derivatives

ParameterValue RangeNotes
Pulse Width30°–90°Adjust for signal saturation
Relaxation Delay>5×T₁Ensure complete relaxation
Acquisition Time2–4 secBalance resolution and noise
pH6.8–7.2Minimize shift variability

Advanced: How can researchers resolve contradictions in genotoxicity data for malic acid derivatives?

Answer:
Conflicting results (e.g., pyrolyzate mutagenicity ) require:

  • Replication under controlled conditions: Test multiple batches to rule out impurities.
  • Mechanistic studies: Use in vitro assays (Ames test, chromosomal aberration in Chinese hamster fibroblasts) at relevant concentrations (e.g., 1–2000 mg/plate). Include positive controls (e.g., sodium azide) and validate via LC-MS to confirm compound stability .
  • Environmental simulation: Assess degradation products (e.g., via GC-MS) under stressors like heat or UV light to identify mutagenic byproducts .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Storage: Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers, bases) .
  • PPE: Wear nitrile gloves, lab coats, and goggles. Use fume hoods for powder handling to prevent inhalation .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What experimental designs assess the degradation pathways of this compound under environmental stress?

Answer:

  • Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C), UV light, or variable pH (2–12). Monitor degradation via:
    • HPLC-MS/MS: Identify fragments (e.g., thioether cleavage products).
    • FT-IR: Track functional group changes (e.g., loss of carboxyl peaks).
  • Ecotoxicological Profiling: Use OECD guidelines (e.g., Test No. 308) to evaluate soil mobility and bioaccumulation potential .

Table 2: Degradation Products Under Oxidative Conditions

ConditionMajor ProductsDetection Method
UV Light (254 nm)2-Methylthioethanol, FumarateGC-MS
High pH (10–12)Thiol derivativesNMR

Basic: How do divalent cations (e.g., Ca²⁺) influence the stability of this compound?

Answer:
Calcium ions can chelate carboxyl groups, reducing solubility and accelerating precipitation. To mitigate:

  • Chelation Studies: Add EDTA (1–5 mM) to sequester Ca²⁺ and monitor via turbidimetry .
  • Ionic Strength Adjustments: Use buffer systems (e.g., Tris-HCl) to maintain stability in aqueous solutions .

Advanced: How to design dose-ranging studies for in vivo toxicology of this compound?

Answer:

  • Dose Selection: Base on OECD Guideline 452: Start with 500 ppm (low), 5000 ppm (mid), and 50,000 ppm (high) in rodent feed for 104 weeks. Calculate doses by body weight (mg/kg/day) .
  • Endpoint Analysis: Monitor histopathology (liver, kidneys) and hematology. Use ANOVA for statistical significance (p<0.05) .
  • No-Observed-Adverse-Effect Level (NOAEL): Determine thresholds for regulatory submission .

Basic: What synthetic routes optimize yield and purity of this compound?

Answer:

  • Stepwise Synthesis:
    • Thioether Formation: React malic acid with 2-(methylthio)ethyl chloride under basic conditions (K₂CO₃, DMF, 60°C).
    • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • Yield Optimization: Monitor reaction via TLC (Rf ≈ 0.3 in EtOAc) and adjust stoichiometry (1:1.2 molar ratio) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.